2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid
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Overview
Description
The compound “2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid” is a complex organic molecule. It contains several functional groups, including a bromo group, a cyano group, a methylcarbamoyl group, a phenoxy group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be replaced in a nucleophilic substitution reaction, or the carboxylic acid group could react to form an ester .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). Notably, 2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid serves as an organoboron reagent in SM coupling reactions . Its properties include mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers have successfully employed this compound to synthesize complex molecules, including pharmaceutical intermediates and natural products.
Catalysis and Ligand Design
Lastly, boron-containing compounds often serve as ligands in transition metal catalysis. Researchers investigate their coordination chemistry and catalytic activity. While 2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid itself may not be a common ligand, its derivatives could inspire ligand design for novel catalytic systems.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Given its structural features, it may be involved in the protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
Result of Action
It may be used to synthesize other compounds, such as 3-acylindolizines .
Safety and Hazards
Future Directions
The study of novel organic compounds like “2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid” can lead to the development of new materials, drugs, or chemical processes. Future research could explore the compound’s properties in more detail or investigate potential applications .
properties
IUPAC Name |
2-[2-bromo-4-[2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c1-16-13(19)9(6-15)4-8-2-3-11(10(14)5-8)20-7-12(17)18/h2-5H,7H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCNDDVFYSPBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)O)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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